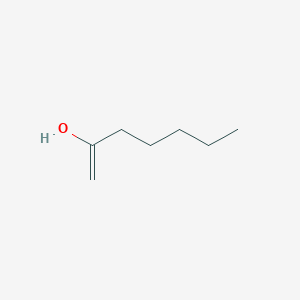

Hept-1-EN-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

117186-38-6 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

hept-1-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h8H,2-6H2,1H3 |

InChI Key |

XXYOEHRZCDHOOF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)O |

Canonical SMILES |

CCCCCC(=C)O |

Synonyms |

1-Hepten-2-ol (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Hept 1 En 2 Ol and Its Analogues

Established Total Synthesis Routes

Stereoselective Synthesis Approaches for Unsaturated Alcohols

Stereoselective synthesis is paramount in producing specific isomers of unsaturated alcohols, which is often crucial for their biological activity or desired chemical properties. Several key strategies are employed to control the three-dimensional arrangement of atoms.

One effective method is the hydrolytic kinetic resolution (HKR) of a racemic epoxide. For instance, in the synthesis of diarylheptanoid analogues, HKR is a key step to separate enantiomers, leading to a stereochemically defined alcohol. researchgate.net The Jacobsen hydrolytic kinetic resolution, utilizing a (R,R)-(salen)Co(II) complex, can effectively resolve racemic epoxides to yield enantiomerically pure epoxides and diols, which are versatile precursors for unsaturated alcohols. thieme-connect.com

Another powerful technique is asymmetric allylation or allylboration , which creates a chiral center at the alcohol carbon. Brown's asymmetric allylation, for example, is a key step in the stereoselective synthesis of certain α,β-unsaturated lactones, establishing a specific stereochemistry at the hydroxyl-bearing carbon. arkat-usa.org The synthesis of (S)-6-methylhept-5-en-2-ol, an aggregation pheromone known as sulcatol, provides a direct example of an enantioselective route to a heptenol analogue. researchgate.net These methods rely on chiral reagents or catalysts to favor the formation of one stereoisomer over the other.

Convergent and Linear Synthesis Strategies in Heptenol Construction

The architectural assembly of heptenol frameworks can be planned using either a linear or a convergent approach. wikipedia.org

The synthesis of complex molecules like diarylheptanoids often employs a convergent strategy, where retrosynthetic analysis breaks the target molecule into key fragments that can be prepared separately and then joined. researchgate.net This is particularly advantageous for larger, symmetric, or modular molecules. wikipedia.org

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Reactants are combined sequentially to build the final molecule step-by-step. wikipedia.org | Logically straightforward to plan. | Overall yield drops significantly with each successive step. wikipedia.org |

| Convergent | The target molecule is broken into several fragments that are synthesized independently and then combined. wikipedia.org | Higher overall yields, especially for complex molecules. wikipedia.org Allows for independent optimization of fragment synthesis. | Requires more complex planning and retrosynthetic analysis. researchgate.net |

Precursor Design and Chemical Transformations in Synthesis

The construction of Hept-1-en-2-ol and its derivatives relies heavily on the strategic design of precursors and the application of specific chemical transformations. The choice of starting materials and reactions dictates the efficiency and selectivity of the synthesis.

Alkyne-Containing Precursor Synthesis for Heptenol Frameworks

Alkynes are highly versatile precursors for constructing heptenol frameworks due to the reactivity of the triple bond. A common starting point is a terminal alkyne, which can be synthesized via methods like the Corey-Fuchs reaction . This two-step process transforms an aldehyde into a terminal alkyne by first forming a dibromoalkene, which is then treated with a strong base like n-butyllithium. rsc.org

Once the alkyne is obtained, several methods can be used to build the carbon skeleton:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or alkyl halide, effectively building more complex alkyne-containing intermediates.

Reaction with Carbonyls: The lithium acetylide of an alkyne can react with an aldehyde (like paraformaldehyde) to form a propargylic alcohol, such as hept-3-yne-2-ol. mdpi.com Similarly, alkynyltitanium species, generated in-situ from 1-alkynes using a TiCl4/Et3N system, can react with aldehydes. researchgate.net

Alkyne Zipper Reaction: This isomerization reaction can be used to move an internal triple bond to the terminal position, providing a necessary precursor for subsequent coupling reactions. mdpi.com

For this compound specifically, a precursor could be 1-heptyne, which can then undergo hydration or other transformations.

Selective Reduction Strategies for Enols and Alkynes

Selective reduction is a critical step to convert precursors into the final unsaturated alcohol with the correct geometry and oxidation state.

Reduction of Alkynes to Alkenes: The partial reduction of an alkyne to an alkene can yield either the cis or trans isomer depending on the reagents used.

cis-Alkenes: Catalytic hydrogenation using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively reduces alkynes to cis-(Z)-alkenes. rsc.orgmdpi.com This method is used in the synthesis of this compound from hept-1-yn-2-ol.

trans-Alkenes: The reduction of alkynes to trans-(E)-alkenes can be achieved using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction). masterorganicchemistry.com Alternatively, modern methods use ruthenium catalysts for a two-stage trans hydrosilylation and protodesilylation to yield (E)-olefins. acs.org

Reduction of Carbonyls: The synthesis of this compound can be achieved by the 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-heptenone. To selectively reduce the carbonyl group without affecting the carbon-carbon double bond, a Luche reduction is often employed. This method uses sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), which enhances the selectivity for the carbonyl group.

| Reaction | Reagent(s) | Precursor Functional Group | Product Functional Group | Selectivity |

| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, poison) | Alkyne | cis-(Z)-Alkene | Reduces alkynes to cis-alkenes without over-reduction. rsc.org |

| Dissolving Metal Reduction | Na, NH₃ (l) | Alkyne | trans-(E)-Alkene | Selectively forms the trans-alkene. masterorganicchemistry.com |

| Luche Reduction | NaBH₄, CeCl₃ | α,β-Unsaturated Ketone | Allylic Alcohol | Reduces the ketone to an alcohol without affecting the adjacent double bond. |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkyne | Enol (tautomerizes to Aldehyde/Ketone) | Anti-Markovnikov addition of boron to the alkyne. |

Olefin Metathesis in the Synthesis of Heptenol Derivatives

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds and has been applied to the synthesis of unsaturated alcohols and their derivatives. google.com The most common form used in this context is cross-metathesis (CM) , which involves the reaction of two different alkenes to form a new, more functionalized alkene. researchgate.netnih.gov

This strategy is particularly useful in convergent syntheses, where it can be used to couple two fragments. For example, the synthesis of a diarylheptanoid involved a cross-metathesis reaction between two alkene-containing fragments, catalyzed by a highly active ruthenium-based catalyst (like a Grubbs catalyst), to form the central double bond of the heptene (B3026448) chain. researchgate.net The reaction is valued for its functional group tolerance and its ability to form specific double bond geometries. acs.org Additives such as copper iodide (CuI) can be used to enhance the rate and stability of Grubbs-type catalysts, particularly in reactions involving challenging substrates. acs.org

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer powerful and sustainable alternatives to traditional chemical synthesis for producing chiral compounds like this compound and its analogues. These methods leverage the high selectivity of enzymes to achieve specific chemical transformations, often under mild reaction conditions.

Enzymatic Resolution of Racemic Heptenol Analogues via Lipases

The kinetic resolution of racemic alcohols using lipases is a widely employed strategy for the preparation of enantiomerically pure compounds. mdpi.comnih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, can also be used in non-aqueous media to catalyze esterification or transesterification reactions. mdpi.comjst.go.jp In a kinetic resolution process, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer (as an alcohol). mdpi.commdpi.com The efficiency of this separation is quantified by the enantiomeric ratio (E), where a higher E value indicates better selectivity. mdpi.com

Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, have demonstrated high efficacy in resolving racemic secondary alcohols, including allylic alcohols. nih.govnih.govacademie-sciences.fr The choice of lipase, acyl donor, and solvent significantly influences the enantioselectivity and reaction rate. mdpi.comresearchgate.net For instance, vinyl acetate is a commonly used acyl donor due to the irreversible nature of the transesterification reaction. dss.go.thresearchgate.net

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. In DKR, the lipase-catalyzed resolution is coupled with an in-situ racemization of the less reactive alcohol enantiomer. mdpi.comnih.gov This is often achieved using a metal catalyst, such as a ruthenium complex. academie-sciences.frnih.govacs.org The continuous racemization of the starting material allows for a theoretical maximum yield of 100% for a single enantiomer of the product, overcoming the 50% yield limitation of conventional kinetic resolution. mdpi.comnih.gov This combined enzyme-metal catalyst system has been successfully applied to the dynamic kinetic resolution of various allylic alcohols, yielding products with high optical purity. nih.govnih.govacs.org

Table 1: Lipase-Catalyzed Resolution of Racemic Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| 2-aryl-heptanol | Lipase PS | Vinyl acetate | Preferential formation of the (S)-acetate with an enantiomeric ratio of 26. | mdpi.com |

| rac-Hept-1-en-3-ol | Novozyme 435 | Vinyl crotonate | Yielded (3S)-oct-1-en-3-yl crotonate in >99% ee and (3R)-alcohol in 99% ee. | researchgate.net |

| Racemic 2-pentanol (B3026449) and 2-heptanol (B47269) | Lipase B from Candida antarctica | Succinic anhydride | Achieved high enantiomeric excess (e.e.) for the unreacted S-(+)-alcohols. | dss.go.th |

| Racemic ethyl 2-benzyl-2,3-dihydroxypropanoate | Lipase PS from Amano | Not specified | Catalyzed the formation of (R)-1,2-diol and (S)-acetate with high selectivity. | nih.gov |

Biotransformation Pathways for Olefinic Alcohols

Biotransformation refers to the use of living organisms or their enzymes to perform chemical modifications on a substrate. philadelphia.edu.jo For olefinic alcohols, several oxidative biotransformation pathways are relevant. These reactions are often catalyzed by monooxygenases, such as cytochrome P450 enzymes, or by dehydrogenases. uomus.edu.iqpharmacy180.com

One significant pathway is the oxidation of the olefinic double bond to form an epoxide. uomus.edu.iqpharmacy180.com These epoxides are reactive intermediates that can undergo further enzymatic transformation, such as hydration by epoxide hydrolases to yield trans-dihydrodiols. uomus.edu.iq Another key pathway involves the oxidation of the alcohol functional group itself. Primary alcohols can be oxidized to aldehydes, which can be further oxidized to carboxylic acids, while secondary alcohols are oxidized to ketones. philadelphia.edu.jouomus.edu.iqpharmacy180.com These reactions are typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. philadelphia.edu.jo

The regioselectivity and stereoselectivity of these biotransformations are determined by the specific enzymes involved. For instance, hydroxylation of aliphatic chains often occurs at the terminal (ω) or penultimate (ω-1) carbon atoms. philadelphia.edu.jopharmacy180.com In the context of an olefinic alcohol like this compound, biotransformation could lead to epoxidation of the double bond or oxidation of the secondary alcohol group to a ketone.

Whole-Cell Biocatalysis in Stereoselective Heptenol Production

Whole-cell biocatalysis utilizes entire microbial cells (e.g., bacteria or yeast) as the catalyst, offering several advantages over the use of isolated enzymes. mdpi.comnih.gov These include lower preparation costs, as enzyme purification is not required, and the presence of a natural cellular environment that can regenerate necessary cofactors. nih.govresearchgate.netacs.org

Whole-cell systems have been effectively used for the stereoselective synthesis of chiral alcohols through two primary strategies: the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols. mdpi.commdpi.com In asymmetric reduction, reductases within the microbial cell convert a ketone into a specific enantiomer of the corresponding secondary alcohol. mdpi.comuab.cat For kinetic resolution, hydrolytic or oxidative enzymes within the cell selectively transform one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers. mdpi.commdpi.com

The production of chiral heptanols has been demonstrated using whole-cell biocatalysts. For example, a whole-cell system co-expressing a monooxygenase and an alcohol dehydrogenase was used for the double oxidation of n-heptane to produce chiral heptanols and heptanones, achieving high enantiomeric excess for (S)-3-heptanol. researchgate.net The stereoselectivity of whole-cell biotransformations can often be influenced by manipulating reaction conditions such as the choice of solvent or the concentration of the substrate. mdpi.com The use of whole-cell biocatalysts, particularly those from "wild-type" microorganisms, represents a cost-effective and environmentally friendly approach to producing optically pure compounds. mdpi.com

Table 2: Whole-Cell Biocatalysis for Chiral Alcohol Production

| Process | Microorganism/System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Double oxidation | E. coli co-expressing P450 BM3 and RE-ADH | n-heptane | Chiral heptanols and heptanones | >99% ee for (S)-3-heptanol. | researchgate.net |

| Asymmetric reduction | Diplogelasinospora grovesii IMI 171018 | Cyclic ketones | Secondary alcohols | High activity and stereoselectivity in the reduction of cyclic ketones. | uab.cat |

| Kinetic resolution | Yarrowia lipolytica | Racemic secondary alcohols | Ketones and remaining chiral alcohols | Strain-dependent oxidation of various secondary alcohols. | mdpi.com |

| Stereoselective C-H amination | E. coli with a multienzyme cascade | Not specified | Chiral amines | Achieved ee values up to 97.5% for benzylic aminations. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Hept 1 En 2 Ol

Fundamental Reaction Pathways

The reactivity of hept-1-en-2-ol is primarily governed by the interplay between its two functional groups: the hydroxyl group and the adjacent carbon-carbon double bond. This allows for a range of chemical transformations.

Oxidation Reactions of the Hydroxyl Group to Carbonyls

The secondary hydroxyl group of this compound can be oxidized to form the corresponding α,β-unsaturated ketone, hept-1-en-2-one. This transformation is a common and important reaction in organic synthesis, and various reagents can be employed to achieve this. researchgate.netorganic-chemistry.org

One effective method involves the use of chromium-based reagents. For instance, pyridinium (B92312) chlorochromate (PCC) is a well-known oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The reaction of this compound with PCC in a suitable solvent like dichloromethane (B109758) would be expected to yield hept-1-en-2-one. wikipedia.org Another chromium reagent, chromium trioxide, can also be used, often under acidic conditions. rsc.org The choice of oxidant and reaction conditions can be crucial to avoid side reactions, such as epoxidation of the double bond. rsc.org

Palladium-catalyzed oxidation offers a milder alternative. Using a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of an oxidant like oxygen or a quinone, can selectively oxidize allylic alcohols to enones. researchgate.net This method is often favored for its high chemoselectivity, preserving other sensitive functional groups within the molecule.

A summary of common oxidation reagents for allylic alcohols is presented in the table below.

| Reagent | Typical Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | α,β-Unsaturated Ketone | Widely used, but chromium is toxic. wikipedia.org |

| Chromium Trioxide (CrO₃) | Acidic conditions | α,β-Unsaturated Ketone or Epoxy-ketone | Product depends on substrate stereochemistry and reaction rates. rsc.org |

| Palladium(II) Acetate (Pd(OAc)₂) | Oxygen, Triethylamine (Et₃N) | α,β-Unsaturated Ketone | Mild conditions, high chemoselectivity. researchgate.netorganic-chemistry.org |

| TEMPO/NaOCl | Dichloromethane/Water | α,β-Unsaturated Ketone | A metal-free oxidation system. |

Selective Reduction Reactions of Alkene and Alkyne Moieties

Selective reduction of the carbon-carbon double bond in this compound to yield heptan-2-ol can be achieved through catalytic hydrogenation. organic-chemistry.org This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen gas. thieme-connect.de The conditions can be controlled to selectively reduce the alkene without affecting the hydroxyl group.

Conversely, if starting from an alkyne precursor like hept-1-yn-2-ol, selective reduction of the triple bond to a double bond can be accomplished using specific catalysts. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline, is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. This would produce (Z)-hept-1-en-2-ol.

Hydrogen transfer reduction (HTR) presents another method for the selective reduction of the carbonyl group in an α,β-unsaturated ketone precursor to an allylic alcohol, avoiding the use of hydrogen gas. unl.edu.arrsc.org This often employs a secondary alcohol like 2-propanol as the hydrogen source in the presence of a metal oxide or other catalysts. conicet.gov.ar

| Reaction Type | Starting Material | Reagent/Catalyst | Product |

| Alkene Reduction | This compound | H₂, Pd/C | Heptan-2-ol |

| Alkyne Reduction (syn) | Hept-1-yn-2-ol | H₂, Lindlar Catalyst | (Z)-Hept-1-en-2-ol |

| Carbonyl Reduction (HTR) | Hept-1-en-2-one | 2-Propanol, MgO | This compound conicet.gov.ar |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, though it typically requires activation first. smolecule.com Protonation of the hydroxyl group under acidic conditions forms a good leaving group (water), allowing for subsequent attack by a nucleophile. This can proceed through an Sɴ1 or Sɴ2 mechanism, often with the potential for an allylic rearrangement (Sɴ1' or Sɴ2'). ksu.edu.sawikipedia.org

A common strategy to facilitate nucleophilic substitution is to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate. vulcanchem.com For example, reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form hept-1-en-2-yl tosylate. This tosylate is then highly susceptible to substitution by a wide range of nucleophiles.

These reactions are synthetically valuable for introducing a variety of functional groups at the C2 position, or at the C4 position in the case of an allylic shift. wikipedia.org

Stereochemical Outcomes of Chemical Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules.

Enantioselective and Diastereoselective Transformations

Enantioselective synthesis of this compound can be achieved through various methods. One approach is the asymmetric reduction of the corresponding ketone, hept-1-en-2-one, using a chiral reducing agent or a catalyst. For example, the use of a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand can lead to the preferential formation of one enantiomer of the alcohol. shu.edu

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. shu.edu This method uses a hydrogen donor, often isopropanol (B130326) or formic acid, in conjunction with a chiral transition metal catalyst. For α,β-unsaturated ketones, this can provide access to enantiomerically enriched allylic alcohols. shu.edunih.gov

Once a chiral center is established in this compound, subsequent reactions can exhibit diastereoselectivity. For instance, the epoxidation of a chiral allylic alcohol often proceeds with high diastereoselectivity, with the hydroxyl group directing the epoxidizing agent to one face of the double bond. Similarly, reactions at the double bond or the hydroxyl group can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. acs.orgacs.org

Allylic Rearrangements and their Stereochemical Control

Allylic rearrangements are a common feature of reactions involving allylic alcohols and their derivatives. wikipedia.org In these reactions, the double bond can migrate, and the incoming group can attach to the carbon at the other end of the original allyl system. For this compound, this would typically involve the formation of a product with the functional group at C4 and the double bond between C2 and C3.

The stereochemical outcome of these rearrangements can often be controlled. For example, the palladium-catalyzed rearrangement of racemic O-allylic thiocarbamates, which can be derived from allylic alcohols, has been shown to proceed with high enantioselectivity when a chiral phosphine (B1218219) ligand is used. acs.org This provides a pathway to enantioenriched S-allylic thiocarbamates, which can be further transformed.

The rsc.orgrsc.org-sigmatropic rearrangement of derivatives of allylic alcohols, such as in the aza-Claisen rearrangement of allylic trichloroacetimidates, is another powerful tool for stereocontrolled synthesis. koreascience.kr These reactions often proceed through a well-defined, chair-like transition state, which allows for the predictable transfer of chirality and the formation of new stereocenters with high diastereoselectivity.

Electrophilic Additions to the Alkene Moiety

The chemical reactivity of this compound is significantly influenced by the presence of both a hydroxyl group and a carbon-carbon double bond. The alkene moiety, specifically the π bond, is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org This leads to electrophilic addition reactions, where the double bond is broken and two new sigma bonds are formed. libretexts.org The proximity and nature of the secondary hydroxyl group at the allylic position exert a considerable electronic effect on the reactivity and regioselectivity of these additions. The conjugated system created by the double bond adjacent to the hydroxyl group can enhance the reactivity of the molecule in electrophilic additions compared to compounds with isolated double bonds.

Detailed research findings indicate that the electron-rich nature of the double bond in allylic alcohols like this compound directs the regioselectivity in various addition reactions. The general mechanism involves the initial attack of the electrophile on the π bond to form a carbocation intermediate. libretexts.org The stability of this carbocation is a key factor in determining the final product. In the case of this compound, the carbocation formed at the C2 position would be adjacent to the oxygen atom, which can stabilize the positive charge through resonance. However, the more likely intermediate follows Markovnikov's rule, where the electrophile (typically H⁺) adds to the carbon with more hydrogen atoms (C1), leading to a more substituted and stable carbocation at C2. libretexts.orgquora.com

Below is a summary of expected electrophilic addition reactions with this compound based on established chemical principles.

Table 1: Electrophilic Addition Reactions of this compound

| Reaction Type | Reagents | Expected Major Product | Mechanism and Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr or HCl | 2-Haloheptan-2-ol | The reaction follows Markovnikov's rule. The initial protonation of the double bond occurs at C1, forming a more stable secondary carbocation at C2. The halide ion then attacks the carbocation. libretexts.orgquora.com |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromoheptan-2-ol | Proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs at the more accessible carbon (C1), leading to an anti-addition product. |

| Halohydrin Formation | Br₂ in H₂O | 1-Bromoheptane-2,2-diol (after hydration of intermediate) or related products | A cyclic bromonium ion is formed first. Water, acting as a nucleophile, attacks the more substituted carbon (C2) according to Markovnikov's rule, resulting in an anti-orientation of the Br and OH groups. libretexts.org |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Heptane-1,2-diol | Follows Markovnikov's rule where the initial protonation at C1 leads to a carbocation at C2. libretexts.org Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the diol. libretexts.org |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Heptane-1,2-diol | This reaction also follows Markovnikov's rule but prevents carbocation rearrangements. It results in the addition of a hydroxyl group to the more substituted carbon. |

Cyclization and Rearrangement Processes in Bicyclic Systems Containing Heptenol Units

While specific research focusing exclusively on the cyclization and rearrangement of bicyclic systems containing a this compound unit is not extensively documented, the behavior of such systems can be inferred from studies on related bicyclic structures, such as bicyclo[2.2.1]heptene and bicyclo[3.2.0]heptane derivatives. beilstein-journals.orgrsc.org These strained ring systems are prone to a variety of rearrangement reactions, often driven by the release of ring strain. beilstein-journals.org A heptenol unit incorporated into such a framework would introduce additional functionality—an alkene and a hydroxyl group—that can participate in or direct these complex transformations.

Bicyclic systems containing a heptenol-like moiety can be synthesized via several routes, including Diels-Alder reactions. For instance, a diene incorporating the core structure of heptenol could react with a suitable dienophile to form a bicyclo[2.2.1]heptene derivative. Once formed, this structure can undergo a range of rearrangement processes catalyzed by transition metals or acids. rsc.orgcaltech.edu

Key rearrangement processes applicable to these systems include:

Ring-Rearrangement Metathesis (RRM): This is a powerful tandem reaction involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). beilstein-journals.org For a bicyclo[2.2.1]heptene system containing a heptenol-derived side chain, an RRM reaction could be initiated to produce less strained and more complex bicyclic or tricyclic frameworks, such as bicyclo[3.2.0]octane derivatives. beilstein-journals.org The outcome is highly dependent on the catalyst used and the structure of the substrate. beilstein-journals.org

Acid-Catalyzed Rearrangements: Strained bicyclic ketones, such as those derived from a bicyclo[2.2.1]heptene system, are known to rearrange into more stable bicyclo[3.2.0]heptane structures in the presence of acid. rsc.org A bicyclic system featuring a heptenol unit could undergo oxidation to the corresponding ketone, which would then be susceptible to such skeletal rearrangements. The reaction is thought to proceed through a carbocation intermediate, and the stereochemistry of the product can be influenced by the initial structure. rsc.org

Anionic Oxy-Cope Rearrangement: This is a rsc.orgrsc.org-sigmatropic rearrangement of 1,5-dien-3-ols. A bicyclo[2.2.1]heptene system functionalized with a vinyl group and a hydroxyl group in a 1,5-relationship (a structure accessible from a heptenol-like precursor) could undergo this rearrangement. acs.org The reaction is particularly powerful for creating new carbon-carbon bonds and constructing complex ring systems, such as cis-hydrindanones, which are relevant in steroid synthesis. acs.org

Photochemical Cyclizations: Intramolecular photocyclization of dienols can lead to the formation of bicyclo[3.2.0]heptanol derivatives. For example, 3,6-dimethylhepta-1,6-dien-3-ol undergoes a copper(I)-catalyzed photobicyclization to yield a 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, which is a key intermediate in the synthesis of the monoterpene grandisol. acs.org This demonstrates a direct pathway from a heptenol-like acyclic precursor to a functionalized bicyclic system. acs.org

Table 2: Rearrangement Processes in Bicyclic Systems with Heptenol-like Features

| Rearrangement Type | Initial Bicyclic System | Catalyst/Conditions | Resulting Structure | Driving Force |

|---|---|---|---|---|

| Ring-Rearrangement Metathesis (RRM) | Bicyclo[2.2.1]heptene derivative | Grubbs or Schrock catalyst | Bicyclo[3.2.0]octane or other polycyclic systems | Release of ring strain beilstein-journals.org |

| Acid-Catalyzed Rearrangement | Bicyclo[2.2.1]hepten-7-one derivative | Sulphuric acid | Bicyclo[3.2.0]hept-3-en-2-one derivative | Formation of a more stable bicyclic skeleton rsc.org |

| Anionic Oxy-Cope Rearrangement | Bicyclo[2.2.1]heptene with 1,5-dien-3-ol substructure | Base (e.g., KH) | cis-Hydrindanone derivative | Formation of a stable enolate and new C-C bond acs.org |

| Photochemical [2+2] Cycloaddition | Acyclic Heptadienol (e.g., 3,6-dimethylhepta-1,6-dien-3-ol) | UV light, Copper(I) catalyst | Bicyclo[3.2.0]heptan-ol derivative | Formation of a cyclobutane (B1203170) ring acs.org |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including Hept-1-en-2-ol. Through the analysis of ¹H NMR and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the connectivity of atoms and the stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each hydrogen atom. The chemical shifts, signal multiplicities (splitting patterns), and integration values are key parameters in this analysis. Although a publicly available experimental spectrum for this compound is not readily found, a predicted ¹H NMR spectrum can be approximated based on the analysis of similar structures.

Key expected signals in the ¹H NMR spectrum of this compound would include:

Vinyl Protons: Protons on the C1 carbon (H₂C=) would appear as distinct signals in the olefinic region (typically δ 5-6 ppm). Due to their diastereotopic nature, they would likely present as two separate multiplets.

Allylic Proton: The proton on the C2 carbon (-CH(OH)-) is expected to resonate in the region of δ 4.0-4.5 ppm. Its multiplicity would be a multiplet due to coupling with the vinyl protons on C1 and the methylene protons on C3.

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear over a wide range of chemical shifts and is often a broad singlet, though its position and shape are dependent on solvent, concentration, and temperature.

Alkyl Protons: The protons of the pentyl chain (C3 to C7) would appear in the upfield region of the spectrum (typically δ 0.8-2.2 ppm). The terminal methyl group (C7) would be a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in the structure.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (=CH₂) | ~114-116 |

| C2 (-CH(OH)-) | ~72-75 |

| C3 (-CH₂-) | ~35-38 |

| C4 (-CH₂-) | ~25-28 |

| C5 (-CH₂-) | ~31-34 |

| C6 (-CH₂-) | ~22-25 |

| C7 (-CH₃) | ~14-15 |

Note: The chemical shifts are predicted values and may vary in an experimental spectrum.

Two-dimensional NMR techniques are powerful for confirming the structural assignments made from 1D NMR data and for elucidating complex coupling networks.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the vinyl protons on C1 and the allylic proton on C2. Further correlations would be observed between the C2 proton and the methylene protons on C3, and sequentially along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning each proton signal to its corresponding carbon signal. For instance, the proton signal around δ 4.0-4.5 ppm would correlate with the carbon signal around δ 72-75 ppm, confirming the C2-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry, a NOESY experiment can be employed. It shows correlations between protons that are close in space, regardless of whether they are directly bonded. This can be crucial in determining the relative stereochemistry of substituents around the chiral center at C2.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique commonly used for volatile compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of an isomer, (E)-2-hepten-1-ol, shows characteristic fragmentation patterns for this class of compounds. For this compound, the molecular ion peak would be expected at an m/z of 114, corresponding to its molecular weight. Common fragmentation pathways for allylic alcohols include dehydration (loss of H₂O, M-18), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment Ion | Formation Pathway |

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | [C₇H₁₂]⁺˙ | Loss of water (H₂O) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Cleavage of the pentyl chain |

| 43 | [C₃H₇]⁺ | Cleavage of the pentyl chain |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the ion, which can be used to validate the empirical formula of the compound.

For this compound, the molecular formula is C₇H₁₄O. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O).

Theoretical Exact Mass Calculation for C₇H₁₄O:

7 x Carbon (12.000000 amu) = 84.000000 amu

14 x Hydrogen (1.007825 amu) = 14.10955 amu

1 x Oxygen (15.994915 amu) = 15.994915 amu

Total Exact Mass = 114.104465 amu nih.gov

An HRMS measurement of the molecular ion of this compound that is very close to this theoretical value would provide strong evidence for the proposed empirical formula.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for determining its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. Different types of columns (polar vs. non-polar) can be used to achieve separation from isomers and impurities. The purity of a sample can be assessed by the relative area of the peak corresponding to this compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and purity analysis of this compound. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound would depend on the specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A UV detector can be used if the compound has a chromophore, or a refractive index detector can be used for universal detection. Chiral HPLC, using a chiral stationary phase, could be employed to separate the enantiomers of this compound if it is a racemic mixture.

The purity of a sample analyzed by HPLC is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of chemical bonds. For a molecule like this compound, IR spectroscopy can readily confirm the presence of its key structural features: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds.

The IR spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3600-3200 cm⁻¹. This feature is characteristic of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding libretexts.orgcore.ac.uk. Another key feature is the absorption due to the C=C double bond stretch, which is expected to appear in the 1680-1640 cm⁻¹ region libretexts.org.

The spectrum will also contain absorptions related to its various C-H bonds. The stretching vibrations of the C-H bonds on the double bond (sp² C-H) are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) libretexts.org. In contrast, the C-H stretching vibrations of the pentyl alkyl chain (sp³ C-H) will produce strong absorptions just below 3000 cm⁻¹ (3000-2850 cm⁻¹) libretexts.org. A strong band corresponding to the C-O single bond stretch of the secondary alcohol is also anticipated in the fingerprint region, typically around 1320-1210 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C double bond stretch often produces a strong signal, making Raman an excellent technique for confirming the presence of unsaturation.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkene (=CH₂) | C-H Stretch | 3100 - 3000 | Medium |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |

| Alkane (-CH₂) | C-H Bend (Scissoring) | ~1465 | Variable |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduepfl.ch Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energetics of Hept-1-en-2-ol. researchgate.netarxiv.org

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net These calculations yield insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Energetics, such as the enthalpy of formation and atomization energies, can be accurately predicted using high-level composite methods like the Gaussian-n (G2, G3, G4) theories. wikipedia.org These methods combine results from several calculations to achieve high accuracy, often within 1 kcal/mol of experimental values. wikipedia.org For a molecule like this compound, theoretical calculations can predict its thermodynamic stability and the energy changes associated with chemical reactions. For instance, theoretical studies on the related allyl alcohol have investigated its complex potential energy surface for reactions with hydroxyl radicals, providing detailed energetic data for various reaction pathways. acs.org

Table 1: Theoretically Calculated Properties of this compound (Note: The following data is illustrative of typical quantum chemical calculation outputs and is based on general principles of computational chemistry applied to allylic alcohols. Specific values would require dedicated computation.)

| Property | Description | Typical Computational Method |

| Ground State Energy | The total electronic energy of the molecule in its most stable geometric configuration. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT, HF |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT, HF |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | Calculated from HOMO/LUMO energies |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT, HF |

| Enthalpy of Formation | The standard enthalpy change for the formation of the compound from its elements. | Composite methods (e.g., G3, G4) |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | DFT, HF |

Conformational Analysis and Molecular Dynamics Simulations of Heptenols

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. Molecular dynamics (MD) simulations are a powerful computational method for exploring this landscape by simulating the physical movements of atoms and molecules over time. ebsco.comnih.govwikipedia.org

MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals the dynamic evolution of the molecule's structure. wikipedia.org These simulations provide insight into how molecules behave, interact, and change conformation in different environments (e.g., in a vacuum, in water, or other solvents). ebsco.commdpi.com For heptenols, MD can be used to understand the preferred orientations of the alkyl chain relative to the allylic alcohol moiety. Studies on other flexible molecules, such as oxytocin (B344502) analogues and C-glycosides, have successfully used MD simulations to analyze conformational ensembles and relate them to biological activity. tandfonline.comrsc.org

The simulations can reveal the populations of different conformers at a given temperature and identify the energy barriers for interconversion between them. This information is critical for understanding how the molecule might bind to a receptor or participate in a chemical reaction, as the reactive conformation may not be the lowest-energy one. nih.gov The results from MD simulations can also be used to average properties over the conformational ensemble, providing a more realistic picture than static calculations on a single conformer. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, DFT calculations can map out the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

Studies on the reactions of other allylic alcohols provide a clear blueprint for how such investigations would proceed for this compound. For example, DFT calculations have been used to explore the mechanism of palladium-catalyzed amination of allylic alcohols. mdpi.com These studies located the transition states, confirmed that C-O bond dissociation is the rate-limiting step, and explained the role of additives in facilitating the reaction through hydrogen bonding. mdpi.com Similarly, the mechanism of the nickel-catalyzed carboxylation of allylic alcohols was investigated using DFT, which revealed that the activation of the alcohol is the rate-determining step and that steric hindrance controls regioselectivity. bohrium.com

Computational studies on the isomerization of allylic alcohols mediated by iron carbonyls or over Au/NiO catalysts have also been performed. nih.govoup.com These theoretical investigations proposed complete catalytic cycles, identified key intermediates like π-allyl hydride complexes, and determined the rate-determining steps, providing insights that are difficult to obtain through experimental means alone. nih.govoup.com

Table 2: Examples of Computational Studies on Allylic Alcohol Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Reference |

| Palladium-Catalyzed Amination | DFT | C-O oxidative addition is the rate-limiting step; role of urea (B33335) co-catalyst clarified. | mdpi.com |

| Nickel-Catalyzed Carboxylation | DFT (B3LYP) | Activation of the allylic alcohol is the rate-determining step; regioselectivity determined by steric effects. | bohrium.com |

| Iron-Mediated Isomerization | DFT | Proposed a catalytic cycle involving two consecutive 1,3-hydrogen shifts via a π-allyl hydride intermediate. | nih.gov |

| Gas Phase reaction with OH radical | G3(MP2)//MP2 | Revealed pathways for direct hydrogen abstraction and addition/elimination; predicted temperature-dependent product formation. | acs.org |

Structure-Reactivity Relationship Predictions and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between a molecule's structure and its reactivity or biological activity is a central goal in chemistry. Computational methods offer a quantitative approach to this through structure-reactivity relationships and Quantitative Structure-Activity Relationships (QSAR). nih.govacs.org A QSAR model is a mathematical equation that correlates variations in the biological activity of a set of compounds with their physicochemical properties, which are described by numerical values known as molecular descriptors. semanticscholar.org

For this compound and its derivatives, computational tools can calculate a wide range of descriptors, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Indices that describe molecular branching and connectivity.

These descriptors can then be used to build QSAR models to predict the reactivity of new compounds before they are synthesized. semanticscholar.orgimist.ma For instance, QSAR studies on a series of HEPT analogues, which are inhibitors of HIV-1 reverse transcriptase, found that descriptors related to conformational flexibility were crucial for explaining their inhibitory activity. nih.gov While HEPT is a different class of molecule, the methodology is directly applicable. nih.govsemanticscholar.org Computational tools can also predict sites of reactivity directly; for example, by calculating Mulliken charges or Fukui indices to identify the most likely atoms to undergo electrophilic or nucleophilic attack.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describes electronic distribution, polarizability, and sites susceptible to electrostatic interactions. |

| Steric/3D | Molecular Volume, Surface Area, Radius of Gyration | Describes the size and shape of the molecule, which influences how it fits into a binding site. |

| Topological | Connectivity Indices (e.g., Wiener, Randić) | Numerical representation of molecular topology, including size, branching, and shape. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, affecting its absorption and distribution. |

In Silico Screening and Design of Novel Heptenol Derivatives

In silico (computer-based) methods are increasingly used in the early stages of designing new molecules with desired properties, such as therapeutic agents or novel materials. nih.govresearchgate.net These approaches allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional synthesis and screening. imrpress.com3ds.com

For this compound, a typical workflow for designing novel derivatives would involve:

Defining a Goal: Identifying a specific biological target (e.g., an enzyme or receptor) or a desired chemical property.

Virtual Library Generation: Creating a large, diverse library of virtual compounds by computationally modifying the this compound scaffold (e.g., adding or changing functional groups).

Molecular Docking: If a biological target is involved, molecular docking simulations are used to predict the binding mode and affinity of each derivative within the target's active site. This helps to identify which compounds are most likely to be active. jppres.com

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out those with unfavorable profiles. imrpress.com

Prioritization: Based on the combined results of docking, QSAR, and ADMET predictions, a small number of the most promising derivatives are selected for actual chemical synthesis and experimental testing.

This computational pre-screening approach has been successfully used to identify potential inhibitors for various targets. eurekaselect.comresearchgate.net By applying these in silico screening and design principles, novel derivatives of this compound with enhanced or specific activities could be rationally developed.

Biochemical Roles and Enzymatic Transformations

Biosynthetic Pathways of Heptenols in Biological Systems

The direct biosynthetic pathway for hept-1-en-2-ol has not been extensively detailed in scientific literature. However, its formation in biological systems can be inferred from the metabolism of related compounds, particularly its keto-enol tautomer, heptan-2-one. The biosynthesis of its likely precursors, such as long-chain hydrocarbons and fatty acids, is well-established.

In many organisms, the synthesis of fatty acids begins with the precursor acetyl-CoA. byjus.com Through a series of reactions catalyzed by the fatty acid synthase (FAS) complex, a saturated 16-carbon fatty acid, palmitate, is produced. byjus.com This process can be followed by elongation and desaturation steps to create a variety of fatty acids. allen.in Unsaturated fatty acids are typically formed through an aerobic pathway mediated by desaturase enzymes, which introduce double bonds, usually in the cis configuration. allen.in Shorter chain compounds like heptane (B126788) can be produced through various metabolic pathways, including the degradation of longer-chain fatty acids.

The more direct route to the formation of heptenols in biological systems involves the metabolic transformation of alkanes. For instance, n-heptane can be metabolized in the liver to form various hydroxylated products. ebi.ac.uk The presence of heptan-2-one as a metabolite in organisms ranging from bacteria to humans is well-documented. nih.govhmdb.ca This ketone is understood to be in a dynamic chemical equilibrium with its enol tautomer, this compound. wikipedia.orglibretexts.orgkhanacademy.org This keto-enol tautomerization is a fundamental chemical process where a proton and a double bond shift, interconverting the ketone and enol forms. wikipedia.orgbiologynotesonline.com While the equilibrium often favors the more stable keto form, the existence of the enol is critical for certain reactions and biological functions. libretexts.orgfrontiersin.org Therefore, the primary biosynthetic pathway leading to this compound in biological systems is likely the formation of heptan-2-one, which then reversibly converts to its enol isomer.

Enzymatic Activity and Substrate Specificity Studies of Heptenol-Converting Enzymes

The enzymatic conversion of heptenols is primarily carried out by alcohol dehydrogenases (ADHs), a broad class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. nih.govresearchgate.net The substrate specificity of these enzymes determines their activity towards different heptenol isomers.

Studies on ADHs from various sources, including yeast and liver, have demonstrated their ability to act on a range of secondary alcohols. nih.gov For example, liver ADH is active with numerous secondary alcohols, including those with longer alkyl chains, whereas yeast ADH shows more restricted specificity. nih.gov Research on NADP+-dependent ADH from the fungus Phycomyces blakesleeanus showed that the enzyme could oxidize primary alcohols, with the affinity (as measured by the Michaelis constant, K_m) increasing with the carbon chain length; the K_m for 1-heptanol (B7768884) was found to be 2.46 x 10⁻⁶ M. tandfonline.com

In another study, two distinct, NADP-dependent ADHs were isolated from Thermoanaerobacter ethanolicus. The primary ADH showed activity on 1-heptanol, while the secondary ADH was active on 2-heptanol (B47269) but not 1-heptanol. asm.org Similarly, an (S)-specific secondary ADH from Nocardia fusca was shown to use (RS)-2-heptanol as a good substrate, with 2-heptanone (B89624) being the preferred substrate for the reverse reduction reaction. tandfonline.com

Site-directed mutagenesis has been employed to alter and improve the activity of ADHs. By enlarging the substrate-binding pocket of Saccharomyces cerevisiae ADH I, researchers were able to invert its substrate specificity, significantly increasing its catalytic efficiency for longer-chain alcohols like heptanol (B41253) by approximately 10-fold. researchgate.net

The following table summarizes findings from various studies on the enzymatic activity towards heptanol and related compounds.

| Enzyme Source | Substrate(s) | Key Findings | Citation |

|---|---|---|---|

| Liver Alcohol Dehydrogenase | Pentan-3-ol, Heptan-4-ol, Butan-2-ol | Active with all tested secondary alcohols, showing broad specificity. | nih.gov |

| Yeast Alcohol Dehydrogenase | Pentan-3-ol, Heptan-4-ol, Butan-2-ol | Inactive towards secondary alcohols where both alkyl groups are larger than methyl. | nih.gov |

| Phycomyces blakesleeanus ADH (NADP+) | 1-Heptanol | Showed a K_m of 2.46 x 10⁻⁶ M for 1-heptanol. | tandfonline.com |

| Saccharomyces cerevisiae ADH I (Mutant) | Hexanol, Heptanol, Octanol | A double mutation (T48S:W93A) increased activity on heptanol by about 10-fold. | researchgate.net |

| Thermoanaerobacter ethanolicus Primary ADH | 1-Heptanol | Active towards 1-heptanol. | asm.org |

| Thermoanaerobacter ethanolicus Secondary ADH | 2-Heptanol | Active towards 2-heptanol. | asm.org |

| Nocardia fusca Secondary ADH | (RS)-2-Heptanol | Served as a good substrate for oxidation. 2-Heptanone was the best substrate for reduction. | tandfonline.com |

Mechanistic Enzymology of Alcohol Dehydrogenases and Monooxygenases in Heptenol Metabolism

The metabolism of heptenols and their precursors involves two major classes of enzymes: monooxygenases and alcohol dehydrogenases (ADHs). The mechanisms of these enzymes are crucial for understanding the transformation of these compounds in biological systems.

Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. nih.gov This enzyme class is responsible for the initial hydroxylation of alkanes like heptane to form alcohols. nih.gov The catalytic cycle of flavin-containing monooxygenases (FMOs), for example, involves the reduction of the FAD cofactor by NADPH, followed by reaction with molecular oxygen to form a reactive flavin-hydroperoxide intermediate. wikipedia.org This intermediate then performs a nucleophilic attack on the substrate, transferring an oxygen atom. wikipedia.org A recent study has also identified an alternative mechanism in some FMOs involving a flavin N5-peroxide adduct, which allows the enzyme to attack less reactive substrates. acs.org This oxidative capacity is key for converting non-functionalized hydrocarbons into more reactive alcohols, which can then be further metabolized.

Alcohol dehydrogenases (ADHs) facilitate the reversible interconversion between alcohols and their corresponding aldehydes or ketones. nih.gov These enzymes typically utilize a cofactor, such as NAD+ or NADP+, as an electron acceptor for the oxidation of the alcohol. tandfonline.comasm.org The general mechanism involves the binding of the cofactor and the alcohol substrate to the enzyme's active site. A proton is then abstracted from the alcohol's hydroxyl group, and a hydride ion is transferred from the alcohol's carbon to the NAD(P)+ cofactor, forming NAD(P)H and the corresponding ketone or aldehyde. nih.gov The broad specificity of some liver ADHs is explained by an adaptable alkyl-binding site that can accommodate various group sizes. nih.gov

In the context of this compound, its metabolism would be directly linked to its keto-tautomer, heptan-2-one. A monooxygenase could first catalyze the subterminal oxidation of heptane to produce heptan-2-ol. nih.gov This secondary alcohol could then be oxidized by an ADH to form heptan-2-one. Subsequently, heptan-2-one exists in equilibrium with this compound. The enol form itself could be a substrate for other enzymes, or its presence could be transient, with the metabolic flux proceeding primarily through the ketone form.

Investigation of Heptenols as Semiochemicals in Biological Interactions

Semiochemicals are signaling molecules used for communication between organisms. While this compound itself is not widely cited as a direct semiochemical, its keto-tautomer, heptan-2-one, is a known pheromone and signaling molecule in various species. ebi.ac.ukebi.ac.uk The chemical relationship between the enol and the ketone makes the study of heptenol relevant to chemical ecology.

Heptan-2-one is recognized as an alarm pheromone in honeybees, where it is released upon biting pests like wax moths. ebi.ac.uk It is also a urinary component and pheromone in mice, where it has a high affinity for specific olfactory receptors. ebi.ac.uk Furthermore, it is present in the urine of stressed rats, suggesting a role in alerting conspecifics. ebi.ac.uk

A key piece of research investigated the use of enol ester precursors to mimic the natural release of semiochemicals. Specifically, hept-1-en-2-yl acetate (B1210297) was used as a precursor that hydrolyzes to release the ketone semiochemical heptan-2-one. This study explicitly identifies this compound as the tautomeric form of heptan-2-one, highlighting its role in the chemical dynamics of signal release.

The broader class of heptanols and related alcohols also function as semiochemicals. For example, a blend of 1-heptanol and n-heptane was found to be a highly effective attractant for the Jeffrey pine beetle, Dendroctonus jeffreyi. oup.comnih.gov Various other aliphatic alcohols, including heptanol, are listed as components of kairomone bouquets that plants use to communicate with insects. semiochemical.com This establishes that seven-carbon alcohols are biologically relevant signals, and the specific isomer and its chemical state (such as the enol form) can be critical to its function.

Isotopic Labeling for Metabolic Flux Analysis in Biological Systems

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways and to quantify the rates (fluxes) of these pathways. wikipedia.orgoup.com This methodology, often referred to as metabolic flux analysis (MFA), has not been specifically applied to study this compound in the available literature, but its principles are directly applicable.

The core of the technique is to introduce a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system. wikipedia.orgnih.gov For example, to study the biosynthesis of heptenol, an organism could be supplied with ¹³C-labeled glucose or ¹³C-labeled heptane. As the organism metabolizes the labeled substrate, the isotope gets incorporated into downstream metabolites. vanderbilt.edu

The distribution of the isotopic label in the target molecule and its metabolic products is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. oup.com MS can detect the mass shift caused by the heavy isotope, while NMR can often determine the exact position of the isotope within the molecule's structure. oup.com

By analyzing these labeling patterns with computational models of metabolic networks, researchers can deduce the relative contributions of different pathways to the production of a metabolite and calculate the rates of intracellular reactions. nih.govresearchgate.net For instance, by feeding a cell culture ¹³C-labeled heptane, one could track the appearance of the label in heptan-2-ol, then in heptan-2-one, and potentially in this compound. This would provide direct evidence for the metabolic sequence and allow for the quantification of the flux through this pathway. This approach could definitively elucidate the biosynthetic origins and metabolic fate of this compound in a given biological system.

Development and Research of Hept 1 En 2 Ol Derivatives and Analogues

Synthesis of Structurally Modified Heptenol Derivatives

The structural modification of heptenol derivatives often serves as a crucial step in the total synthesis of complex natural products and their analogues. These modifications can involve alterations to the carbon skeleton, introduction of various functional groups, and stereoselective transformations to achieve desired chemical properties and biological activities.

One notable application is in the synthesis of analogues of curacin A, a potent antimitotic natural product. In these syntheses, structurally modified heptenol derivatives act as key building blocks. For instance, a convergent synthesis approach has been employed to create derivatives where the typical tetraene chain is replaced with more stable moieties. This involves the synthesis of aldehyde precursors which are then reacted with lithiated thiophene (B33073) and subjected to protective group manipulations to yield primary alcohols. acs.org Further modifications, such as the introduction of cyclopropane (B1198618) rings as bioisosteres for alkene moieties, have been explored to enhance metabolic stability. acs.org This strategy often involves the Charette asymmetric cyclopropanation of allylic alcohols derived from heptenol-like structures. acs.org

Another area of focus is the synthesis of bulky, modified analogues of sandalwood odorants like Polysantol®. In this context, heptanal, a close relative of heptenol, undergoes an aldol (B89426) reaction with butanone, followed by acid-catalyzed dehydration to produce α,β-unsaturated ketones. mdpi.com These ketones can then be further modified, for example, through deconjugative α-methylation to yield β,γ-unsaturated ketones, which are precursors to various fragrant alcohols. mdpi.com

Exploration of Bicyclo[X.Y.Z]heptene/heptane (B126788) Analogs with Alcohol Functionalities

The rigid, three-dimensional frameworks of bicyclo[X.Y.Z]heptene and bicyclo[X.Y.Z]heptane systems containing alcohol functionalities are of significant interest in medicinal chemistry and materials science. ontosight.ai The synthesis of these analogues often involves intricate cycloaddition reactions and subsequent functional group transformations.

A common strategy for constructing the bicyclo[3.2.0]heptane skeleton is through [2+2] cycloaddition reactions. taltech.ee For instance, the intramolecular [2+2] cyclization of an α,β-unsaturated ketene, generated from 3-hydroxy-6-heptenoic acid, yields a bicyclo[3.2.0]hept-3-en-6-one. taltech.ee This intermediate can then be reduced to the corresponding alcohol. Another approach involves the metal-halogen exchange and subsequent cyclization of bromovinyl ketones. taltech.ee

The bicyclo[2.2.1]heptane system, also known as norbornane (B1196662), is another widely studied scaffold. ontosight.ai The synthesis of bicyclo[2.2.1]heptane-2-propanol, beta-methyl-, for example, can be achieved by reacting norbornane derivatives with appropriate aldehydes or alcohols. ontosight.ai Furthermore, the Diels-Alder reaction is a powerful tool for constructing the 7-oxabicyclo[2.2.1]heptane core, often starting from furan (B31954) and various dienophiles. researchgate.net The resulting cycloadducts can then be converted to a variety of substituted alcohols. researchgate.net

The development of novel nucleoside analogues has also driven research into bicyclic systems. For example, carbocyclic nucleoside analogues with a bicyclo[4.1.0]heptane scaffold have been synthesized from 1,4-cyclohexanedione. nih.gov Similarly, bicyclo[4.3.0]nonene nucleoside analogues have been prepared via an intermolecular Diels-Alder reaction, where a vinyl boronate is used to install a pseudo-C5′-OH functionality. nih.gov

Chirality and Enantiomeric Purity in Derivative Synthesis

Chirality and enantiomeric purity are paramount in the synthesis of biologically active molecules, as different enantiomers of a compound can exhibit vastly different pharmacological effects. mst.edu The synthesis of enantiomerically pure heptenol derivatives and their analogues often relies on asymmetric synthesis techniques and the use of chiral auxiliaries or catalysts.

In the context of diarylheptanoid synthesis, Sharpless asymmetric dihydroxylation is a key reaction used to introduce chirality into the heptene (B3026448) chain. researchgate.netscribd.com This method allows for the stereoselective formation of diols, which are versatile intermediates for further transformations.

The enantiomeric purity of starting materials, catalysts, and auxiliaries directly impacts the stereochemical outcome of a reaction. nih.gov Studies have shown that many commercially available chiral reagents contain detectable levels of their corresponding enantiomeric impurities. nih.gov Therefore, careful analysis of the enantiomeric excess of all chiral components is crucial for achieving high enantiopurity in the final product. Techniques such as gas chromatography (GC) using chiral stationary phases are often employed for this purpose. nih.gov

In the synthesis of bicyclic systems, chiral acrylylurea derivatives have been used in Diels-Alder reactions to produce optically pure bicyclo[2.2.1]heptene carboxylates. acs.org The resulting adducts can be resolved to isolate the desired enantiomer. Similarly, the synthesis of chiral 2-furyl and 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives has been achieved through asymmetric Diels-Alder reactions between 2-methylfuran (B129897) and chiral nitroalkenes derived from sugars. researchgate.net

Diarylheptanoid Synthesis Featuring Heptenol Cores

Diarylheptanoids are a diverse class of natural products with a characteristic seven-carbon chain linking two aromatic rings. nih.gov Many of these compounds exhibit interesting biological activities. The synthesis of diarylheptanoids often involves the construction of a heptenol-like core, which is then elaborated to introduce the aryl groups and other functionalities.

Several strategies have been developed for the synthesis of the linear diarylheptanoid backbone. rsc.org These include Grignard couplings with arylpropanals and dithiane alkylation. rsc.org For instance, a C2-moiety + C5-moiety or a C1-moiety + C6-moiety strategy can be employed to assemble the seven-carbon chain. ukzn.ac.za In one approach, a chiral aliphatic aldehyde is coupled with a suitable partner, which may be prepared from a protected hydroxy compound via Wittig olefination and subsequent hydroboration/oxidation to an alcohol. ukzn.ac.za

Recent advances have focused on the synthesis of various classes of diarylheptanoids, including linear, tetrahydropyran, diarylether, and biphenyl (B1667301) types. researchgate.net Key reactions in these syntheses include aldol condensation, Knoevenagel condensation, and olefin metathesis. scribd.com For example, the total synthesis of certain linear diarylheptanoids has been achieved using Sharpless asymmetric dihydroxylation as a key step to introduce chirality. researchgate.net

Emerging Research Applications and Future Directions

Heptenols as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often relies on the use of smaller, enantiomerically pure building blocks. Chiral heptenols, including derivatives of Hept-1-en-2-ol, are valuable assets in this "chiral pool" approach to organic synthesis. nih.gov Their utility stems from the presence of one or more stereocenters and functional groups that can be elaborated into more complex structures.

Researchers have demonstrated the use of chiral building blocks derived from readily available natural products to construct intricate molecular architectures. scielo.brmdpi.com For instance, the synthesis of enantiopure cyclohex-2-enone derivatives, which are key intermediates for a variety of biologically important compounds, has been achieved using natural monoterpenes as starting materials. scielo.br This highlights a common strategy where the inherent chirality of a starting material is transferred to the target molecule.

A notable example involves the preparation of key building blocks for photosynthetic tetrapyrrole macrocycles, where chiral hex-5-yn-2-ones serve as crucial precursors. rsc.org These precursors, containing multiple stereocenters, are synthesized using established asymmetric methodologies. rsc.org This underscores the importance of developing robust synthetic routes to chiral building blocks to support the total synthesis of complex natural products.

The following table summarizes examples of chiral building blocks and their applications in the synthesis of complex molecules.

| Chiral Building Block | Starting Material | Application in Synthesis |

| (S)-5-methylhept-2-en-4-one | (S)-2-methylbutanol | Key flavor compound in hazelnuts. mdpi.com |

| Chiral hex-5-yn-2-ones | Schreiber-modified Nicholas reaction products | Precursors to chiral pyrroline (B1223166) units of bacteriochlorophyll (B101401) a. rsc.org |

| Chiral cyclohex-2-enone derivatives | Natural monoterpenes | Intermediates for biologically important compounds. scielo.br |

| Chiral heptanoid chain with anti-1,3-diol motif | 2-deoxy-D-ribose | Synthesis of complex natural products like (+)-Hannokinol. mdpi.com |

Novel Catalytic Systems for Heptenol Transformations

The selective transformation of heptenols and other allylic alcohols is a key challenge in organic synthesis, and the development of novel catalytic systems is crucial for achieving high efficiency and stereoselectivity. whiterose.ac.uk Both metal-based and organocatalytic systems are being explored for their ability to promote a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. whiterose.ac.ukcardiff.ac.uk

Palladium-catalyzed reactions have proven to be powerful tools for the functionalization of allylic substrates. rsc.orgresearchgate.net For example, water-soluble palladium catalytic systems have been used for Cadiot-Chodkiewicz coupling reactions to form unsymmetrical diynes. rsc.org Furthermore, ligand-free palladium catalysts have shown activity in Heck reactions, although their stability can be a concern. researchgate.net The design of new ligands and catalytic systems aims to overcome such limitations and expand the scope of these transformations. cardiff.ac.uk

In addition to metal catalysts, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. cardiff.ac.uk Chiral aminocatalysts, for instance, have been developed to promote asymmetric Diels-Alder reactions of α,β-unsaturated carbonyl compounds. cardiff.ac.uk The mechanism of these reactions often involves the formation of a transient iminium ion, which activates the substrate towards nucleophilic attack. cardiff.ac.uk

The table below provides an overview of different catalytic systems and their applications in the transformation of allylic alcohols and related compounds.

| Catalyst Type | Specific Catalyst/System | Reaction Type |

| Palladium Catalyst | Pd(OAc)2 with water-soluble ligand TPPTS | Cadiot-Chodkiewicz coupling. rsc.org |

| Palladium Catalyst | Ligand-free Pd(OAc)2 | Heck reaction. researchgate.net |

| Organocatalyst | Chiral aminocatalysts based on 8-phenylmenthamine | Asymmetric Diels-Alder reactions. cardiff.ac.uk |

| Titanium-based catalyst | Ti(O-iPr)4 and EtMgBr | Carbozincation of alkynes. mdpi.com |

Green Chemistry Approaches in Heptenol Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including heptenols. mygreenlab.orgopcw.org Key goals include the use of renewable feedstocks, the reduction of waste, and the development of more energy-efficient and safer processes. mygreenlab.orgopcw.org

One important metric in green chemistry is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mygreenlab.org Catalytic reactions are often favored as they can improve atom economy and reduce the need for stoichiometric reagents. mygreenlab.orgbdu.ac.in Biocatalysts, such as enzymes, are particularly attractive as they can operate under mild conditions and exhibit high selectivity. bdu.ac.in For example, Baker's yeast is a well-known biocatalyst used in a variety of biotransformations. bdu.ac.in

The choice of solvent is another critical aspect of green chemistry. The use of hazardous solvents is being replaced by greener alternatives, or in some cases, solvent-free conditions. mygreenlab.org Supercritical carbon dioxide, for instance, has been explored as a green solvent for synthetic chemistry. mygreenlab.org

A chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one exemplifies a green approach. mdpi.com This four-step sequence utilizes natural substrates, avoids highly reactive and toxic reagents, does not require anhydrous conditions, and relies on distillation for purification, making it a scalable and environmentally friendlier alternative to previous methods. mdpi.com